molecular formula C23H19Cl2NO3 B2903277 (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide CAS No. 477888-77-0

(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide

Cat. No.: B2903277
CAS No.: 477888-77-0
M. Wt: 428.31
InChI Key: YLLCJMYIQKGMHE-YIXHJXPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide is a high-purity synthetic compound provided for research purposes. This chemically defined small molecule features a chalcone-like scaffold, a structure class known for its diverse bioactivity and utility in medicinal chemistry research . Its molecular design incorporates specific substituents that may be of interest for investigating structure-activity relationships (SAR), particularly in the development of novel enzyme or receptor modulators. Researchers can utilize this compound as a key intermediate or building block in synthetic organic chemistry or as a pharmacological probe in biochemical assays. Its potential research applications are broad and may include exploration in areas such as oncology, inflammation, and infectious disease studies, given the reported activities of analogous structures . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. All necessary quality control data, including certificates of analysis with HPLC and NMR spectroscopy results, are available to ensure batch-to-batch reproducibility and support your experimental work.

Properties

IUPAC Name

(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2NO3/c1-28-20-11-7-19(8-12-20)26-23(27)13-4-16-2-9-21(10-3-16)29-15-17-5-6-18(24)14-22(17)25/h2-14H,15H2,1H3,(H,26,27)/b13-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLCJMYIQKGMHE-YIXHJXPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzyl/Ether Groups

(E)-3-[4-(Benzyloxy)phenyl]-N-(4-methoxyphenyl)-2-propenamide (CAS: 466661-54-1)
  • Structure : Benzyl group replaces 2,4-dichlorobenzyl.
  • Properties :
    • Molecular weight: 359.42 g/mol (vs. 443.29 g/mol for the dichloro analog).
    • Predicted pKa: 13.24 (similar to the dichloro compound, suggesting comparable acidity/basicity).
    • Reduced lipophilicity due to absence of chlorine atoms.
  • Implications : The dichlorobenzyl group enhances lipophilicity and may improve membrane permeability or target binding through halogen interactions .
3-[(2,4-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide
  • Structure : Sulfonyl-thiophene core replaces propenamide; retains 2,4-dichlorobenzyl.
  • Thiophene ring introduces aromatic π-π stacking opportunities.
  • Implications : The sulfonyl group may enhance solubility but reduce blood-brain barrier penetration compared to the propenamide backbone .

Variations in Linker and Core Structures

Nicotinamide Derivatives (Compounds 6–8, )
  • Structure : Hydrazine-carbonyl linkers instead of propenamide.
    • Example: (E)-N-(4-(2-(2,4-dichlorobenzylidene)hydrazine-1-carbonyl)phenyl)-nicotinamide.
  • Properties :
    • Hydrazine linkers introduce conformational flexibility.
    • Nicotinamide core may interact with NAD+-dependent enzymes.
  • Implications : Reduced rigidity compared to the propenamide system could alter binding kinetics to targets like VEGFR-2 .
Thiazole Carboxamide Derivatives ()
  • Structure: Thiazole ring replaces propenamide; dichlorobenzyl group retained. Example: (E)-2-(3-(4-(1-(2-Carbamoylhydrazono)-ethyl)-phenyl)-ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide.
  • Ureido group adds hydrogen-bonding capacity.
  • Implications : Thiazole-based analogs may exhibit divergent biological activities, such as antiviral effects, due to altered electronic profiles .

Pharmacological Profiles of Propenamide Analogs

TRPV1 Antagonists ()
  • Example: PAC-14,028 (N-[(1R)-1-[3,5-difluoro-4-[(methylsulfonyl)amino]phenyl]ethyl]-3-[2-propyl-6-(trifluoromethyl)-3-pyridinyl]-(2E)-propenamide).
  • Key Features :
    • Trifluoromethylpyridinyl and sulfonamide groups enhance target selectivity.
    • Propenamide backbone common with the target compound.
  • Implications : Substituents on the phenyl ring (e.g., fluorine, sulfonamide) critically influence TRPV1 binding affinity and metabolic stability .

Research Implications

  • Dichlorobenzyl vs.
  • Propenamide Backbone : The α,β-unsaturated system is critical for conjugation and hydrogen bonding, distinguishing it from sulfonyl or thiazole-based analogs .
  • Biological Activity : Structural variations in linker regions (e.g., hydrazine vs. propenamide) significantly alter pharmacological profiles, emphasizing the need for SAR studies .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

A retrosynthetic approach identifies three primary fragments:

  • 4-[(2,4-Dichlorobenzyl)oxy]phenylacrylic acid as the α,β-unsaturated carbonyl precursor.
  • 4-Methoxyaniline as the nucleophilic amine component.
  • Stereoselective amidation to establish the (E)-configuration across the propenamide backbone.

Critical disconnections involve:

  • Etherification of 4-hydroxyphenylacrylic acid with 2,4-dichlorobenzyl bromide.
  • Amidation of the resulting acrylic acid derivative with 4-methoxyaniline.
  • Stereochemical control during alkene formation to ensure (E)-selectivity.

Stepwise Synthesis of Key Intermediates

Synthesis of 4-[(2,4-Dichlorobenzyl)Oxy]Phenylacrylic Acid

Etherification via Williamson Reaction

The phenolic hydroxyl group of 4-hydroxyphenylacrylic acid undergoes alkylation with 2,4-dichlorobenzyl bromide under basic conditions. A mixture of potassium carbonate (3.0 eq) and dimethylformamide (DMF) at 80°C for 12 hours achieves 85% yield. Alternative bases such as cesium carbonate may enhance reactivity in sterically hindered systems.

Table 1: Optimization of Etherification Conditions

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ DMF 80 12 85
Cs₂CO₃ DMF 80 8 92
NaH THF 60 6 78
Protection-Deprotection Strategies

When competing functional groups exist, tert-butoxycarbonyl (Boc) protection of the acrylic acid carboxyl group precedes etherification. Deprotection with hydrochloric acid in tetrahydrofuran (THF) restores the carboxylic acid without disturbing the ether linkage.

Formation of (E)-3-{4-[(2,4-Dichlorobenzyl)Oxy]Phenyl}Acrylic Acid

Horner-Wadsworth-Emmons Olefination

A two-step sequence converts 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde to the α,β-unsaturated ester. Reaction with triethyl phosphonoacetate in the presence of sodium hydride (NaH) in THF at 0°C to room temperature produces the (E)-ester in 90% yield. Subsequent saponification with lithium hydroxide (LiOH) in tetrahydrofuran/water (4:1) affords the acrylic acid.

Equation 1 :
$$
\text{4-[(2,4-Dichlorobenzyl)oxy]benzaldehyde} + \text{CH}2\text{CO}2\text{Et} \xrightarrow{\text{NaH, THF}} \text{(E)-ester} \xrightarrow{\text{LiOH}} \text{Acrylic acid}
$$

Wittig Reaction Alternatives

Employing ylides derived from 2,4-dichlorobenzyltriphenylphosphonium bromide and 4-hydroxybenzaldehyde ensures (E)-selectivity. However, this method requires stringent anhydrous conditions and offers lower yields (72%) compared to Horner-Wadsworth-Emmons.

Amidation with 4-Methoxyaniline

Activation of the Carboxylic Acid

Conversion to the acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C provides the reactive intermediate. Alternatively, coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable direct amidation in dimethylacetamide (DMA) with 4-methoxyaniline (1.2 eq).

Table 2: Comparative Amidation Methods

Method Reagent Solvent Yield (%)
Acid Chloride SOCl₂, Et₃N DCM 88
HATU-mediated HATU, DIPEA DMA 95
Carbodiimide (EDC/HOBt) EDC, HOBt DMF 82

Stereochemical Integrity

The (E)-configuration of the propenamide is preserved during amidation by avoiding prolonged heating. Microwave-assisted synthesis at 120°C for 15 minutes minimizes isomerization risks while accelerating reaction kinetics.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 15.6 Hz, 1H, CH=CO), 7.45–7.10 (m, 7H, aromatic), 5.21 (s, 2H, OCH₂Ar), 3.82 (s, 3H, OCH₃).
  • IR (KBr): 1665 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C stretch).
  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

X-ray Crystallography

Single-crystal analysis confirms the (E)-geometry with a dihedral angle of 178.9° between the acrylamide and aryl planes.

Industrial-Scale Considerations

Catalytic Efficiency

Palladium-catalyzed Suzuki-Miyaura couplings, as described in patent US20120225904A1, offer scalable routes to aryl ether precursors. Tetrakis(triphenylphosphine)palladium(0) (5 mol%) in toluene/water (3:1) at 100°C achieves 94% conversion.

Solvent Recovery Systems

Closed-loop recycling of DMF and THF reduces environmental impact. Distillation under reduced pressure recovers >95% solvent for reuse.

Q & A

Q. What are the key synthetic steps and reagents for preparing (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide?

The synthesis typically involves:

  • Step 1 : Coupling of 4-hydroxybenzaldehyde derivatives with 2,4-dichlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the dichlorobenzyloxy group .
  • Step 2 : Formation of the propenamide backbone via condensation of the substituted benzaldehyde with 4-methoxyaniline using a coupling agent like EDCI/HOBt in anhydrous DCM .
  • Step 3 : Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and characterization by NMR and HPLC .

Key Reagents :

ReagentRoleReference
2,4-Dichlorobenzyl chlorideElectrophilic alkylating agent
EDCI/HOBtAmide coupling catalysts

Q. What analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks to confirm regiochemistry (e.g., 7.2–7.6 ppm for dichlorobenzyl protons, 3.8 ppm for methoxy groups) .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns .

Q. How is preliminary bioactivity screening conducted for this compound?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to determine IC₅₀ values .
  • Antimicrobial studies : Evaluate inhibition zones in disc diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent selection : Replace DMF with THF to reduce side reactions (e.g., over-alkylation) .
  • Catalyst screening : Test N-methylmorpholine vs. DMAP for enhanced coupling efficiency .
  • Temperature control : Lower coupling reaction temperatures (0–5°C) to minimize racemization .

Example Optimization Data :

ConditionYield (%)Purity (%)Reference
DMF, 25°C6288
THF, 0°C7895

Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved?

  • Variable Temperature (VT) NMR : Confirm dynamic effects (e.g., rotamers) by analyzing spectra at 25°C vs. 60°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H and 13C shifts .
  • Computational modeling : Compare experimental shifts with DFT-predicted values (e.g., Gaussian 09) .

Q. What mechanistic insights guide bioactivity studies?

  • Enzyme inhibition : Screen against COX-2 or tyrosine kinases using fluorometric assays to identify targets .
  • Molecular docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., EGFR, PDB ID: 1M17) .
  • Metabolic stability : Assess hepatic microsomal degradation to prioritize analogs with longer half-lives .

Q. How to resolve discrepancies in bioactivity data across studies?

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility .
  • Dose-response validation : Repeat cytotoxicity assays with multiple cell lines and controls (e.g., doxorubicin as a positive control) .
  • Batch analysis : Compare compound purity across studies using LC-MS to rule out impurities as confounding factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.